An In-depth Technical Guide to N-(4-morpholinophenyl)acetamide: Chemical Properties, Structure, and Therapeutic Potential
An In-depth Technical Guide to N-(4-morpholinophenyl)acetamide: Chemical Properties, Structure, and Therapeutic Potential
Abstract
N-(4-morpholinophenyl)acetamide is a versatile organic compound featuring a core structure that is a recurring motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential applications in the realm of drug discovery and development. By examining the synthesis of its precursors and the biological activities of its derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this important chemical scaffold.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. When coupled with a phenylacetamide moiety, as in N-(4-morpholinophenyl)acetamide, it forms a core structure that has been explored for a range of therapeutic applications. While detailed studies on N-(4-morpholinophenyl)acetamide itself are not extensively documented in publicly available literature, its significance lies in its role as a key intermediate and a foundational structure for the development of novel therapeutic agents. This guide will synthesize available information on its precursor, 4-morpholinoaniline, and its various derivatives to provide a comprehensive technical overview.
Chemical Structure and Properties
The chemical structure of N-(4-morpholinophenyl)acetamide combines a polar morpholine group with a rigid phenylacetamide linker. This combination of features imparts a unique set of physicochemical properties that are advantageous for drug design.
Table 1: Physicochemical Properties of N-(4-morpholinophenyl)acetamide and its Precursor
| Property | N-(4-morpholinophenyl)acetamide (Predicted) | 4-Morpholinoaniline[1][2] |
| Molecular Formula | C12H16N2O2 | C10H14N2O |
| Molecular Weight | 220.27 g/mol | 178.23 g/mol |
| Appearance | White to off-white crystalline solid | Purple to brown crystalline powder |
| Melting Point | Not available | 132-135 °C |
| Boiling Point | Not available | 310.47 °C (estimated) |
| Solubility | Soluble in polar organic solvents | Soluble in chloroform, ethyl acetate |
Structural Analysis
The morpholine ring typically adopts a chair conformation. The nitrogen atom of the morpholine is sp3 hybridized, and its lone pair of electrons can participate in interactions with biological targets. The acetamide group is a classic hydrogen bond donor and acceptor, contributing to the molecule's ability to interact with protein active sites.
Caption: Chemical structure of N-(4-morpholinophenyl)acetamide.
Synthesis of N-(4-morpholinophenyl)acetamide
The synthesis of N-(4-morpholinophenyl)acetamide is a straightforward process that can be achieved through the acetylation of 4-morpholinoaniline. The precursor, 4-morpholinoaniline, can be synthesized from 4-(4-nitrophenyl)morpholine via reduction.[1]
Synthesis of 4-Morpholinoaniline
The synthesis involves the reduction of 4-(4-nitrophenyl)morpholine, which can be achieved using various reducing agents. A common laboratory-scale method utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]
Caption: Workflow for the synthesis of 4-morpholinoaniline.
Experimental Protocol: Synthesis of 4-Morpholinoaniline [1]
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Reaction Setup: Suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of ammonia.
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Catalyst Addition: Add 5% palladium on carbon catalyst to the suspension.
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Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and hydrogenate at 50 psi for 1 hour.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield 4-morpholinoaniline.
Acetylation of 4-Morpholinoaniline
The final step in the synthesis of N-(4-morpholinophenyl)acetamide is the acetylation of the primary amine group of 4-morpholinoaniline. This can be readily achieved using acetyl chloride or acetic anhydride in the presence of a base.
Experimental Protocol: Synthesis of N-(4-morpholinophenyl)acetamide
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Reaction Setup: Dissolve 4-morpholinoaniline in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid by-product.
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Acetylation: Slowly add acetyl chloride to the stirred solution at 0 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the morpholine ring, the methyl protons of the acetyl group, and a singlet for the amide proton.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the carbons of the morpholine ring, the carbonyl carbon of the amide, and the methyl carbon.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-N and C-O stretching vibrations of the morpholine ring.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Applications in Drug Development
The N-(4-morpholinophenyl)acetamide scaffold is a key component in a variety of compounds with demonstrated biological activity, highlighting its potential in drug discovery.
Antimicrobial Activity
Several derivatives of N-(4-morpholinophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were found to be active against various microbial species.[4] Similarly, new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have shown promising antibacterial and antifungal activities.[3]
Anticancer Potential
The morpholine-acetamide framework has also been investigated for its anticancer properties. Studies on morpholine-based compounds have shown significant inhibitory activities against carbonic anhydrase and the proliferation of cancer cell lines.[5] This suggests that derivatives of N-(4-morpholinophenyl)acetamide could be explored as potential anticancer agents.
Caption: Potential signaling pathways and therapeutic targets for N-(4-morpholinophenyl)acetamide derivatives.
Conclusion
N-(4-morpholinophenyl)acetamide represents a valuable chemical scaffold with significant potential in medicinal chemistry. Although detailed characterization of the parent compound is limited in the public domain, the synthesis of its precursor and the diverse biological activities of its derivatives underscore the importance of this structural motif. The straightforward synthesis and the amenability to chemical modification make it an attractive starting point for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of N-(4-morpholinophenyl)acetamide derivatives is warranted to fully explore its therapeutic potential.
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